Syk 抑制剂 IV,BAY 61-3606

货号 B605946

CAS 编号:

1615197-10-8

分子量: 426.86

InChI 键: HLYFDKZWVIBYKL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Syk Inhibitor IV, BAY 61-3606, is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . It has no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src .

Synthesis Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .Molecular Structure Analysis

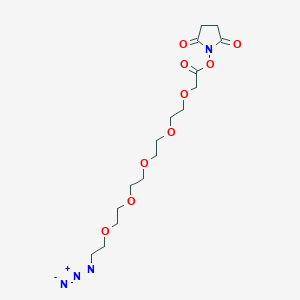

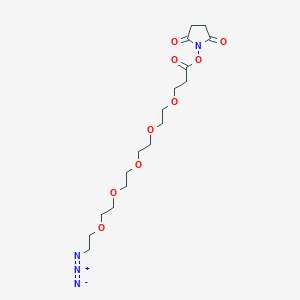

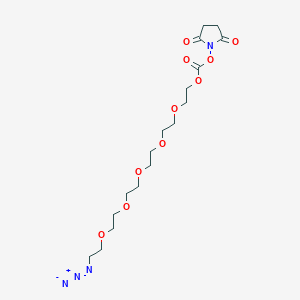

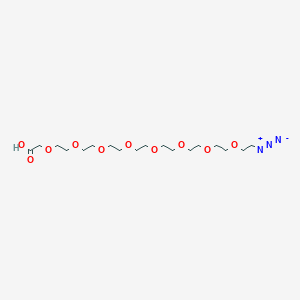

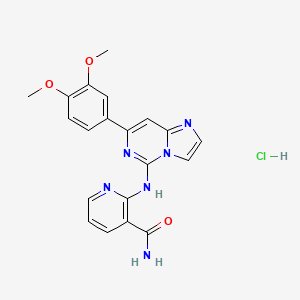

The molecular formula of BAY 61-3606 is C20H18N6O3 . It has a molecular weight of 426.86 .Chemical Reactions Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .Physical And Chemical Properties Analysis

BAY 61-3606 is a yellow solid . It is soluble in DMSO (10 mg/mL) and water (20 mg/mL) .科学研究应用

Application in Multiple Myeloma Research

- Summary of Application: BAY 61-3606 has been used to study its effects on multiple myeloma cells. It was found to inhibit cell proliferation and SDF-1a-induced migration of these cells .

- Methods of Application: The inhibitor was applied to multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM .

- Results: BAY 61-3606 induced significant inhibition of cell growth in MM cells, as shown by WST-1 cell proliferation assay. The inhibition of proliferation was accompanied by increased cell cycle arrest at G0/G1 (from 60% to 75%). More importantly, BAY 61-3606 dose-dependently induced MM cells apoptosis .

Application in Neuroblastoma Research

- Summary of Application: BAY 61-3606 has been studied for its potential to enhance the effect of chemotherapeutic drugs on neuroblastoma cells .

- Methods of Application: The inhibitor was used in combination with conventional chemotherapeutic drugs .

- Results: The SYK inhibitor BAY 61-3606 enhanced the effect of different chemotherapeutic drugs. Transient expression of a constitutive active SYK variant increased the viability of neuroblastoma cells independent of endogenous SYK levels .

未来方向

属性

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFDKZWVIBYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Syk Inhibitor IV, BAY 61-3606 | |

CAS RN |

648903-57-5 | |

| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

For This Compound

10

Citations

Spleen tyrosine kinase (SYK) was recently identified as a new target in acute myeloid leukemia

(AML); however, its mechanistic role in this disease is poorly understood. Based on the …

Number of citations: 63

www.nature.com

During the development of the peripheral nervous system there is extensive apoptosis, and

these neuronal corpses need to be cleared to prevent an inflammatory response. Recently, …

Number of citations: 94

www.jneurosci.org

B‐1 cells are considered innate immune cells, which produce the majority of natural antibodies.

B‐1 cell responses to B cell receptor (BCR) and Toll‐like receptor ligation are tightly …

Number of citations: 37

nyaspubs.onlinelibrary.wiley.com

Background Synthetic amorphous silica nanoparticles (SAS-NPs) are widely employed in

pharmaceutics, cosmetics, food and concretes. Workers and the general population are …

Number of citations: 9

link.springer.com

The Src and Syk families of kinases are two distinct sets of kinases that play critical roles in

initiating membrane-proximal B cell receptor (BCR) signaling. However, unlike in other …

Number of citations: 78

www.science.org

Systemic lupus erythematosus (SLE) is an autoimmune disease characterized by the

overexpression of IFN‐α. IFN‐α induces autophagy via the JAK1‐STAT1 signaling pathway, …

Number of citations: 30

onlinelibrary.wiley.com

Reelin is an extracellular matrix protein that is crucial for neuron migration, adhesion, and

positioning. We examined the expression of Reelin in a large cohort of multiple myeloma …

Number of citations: 34

www.nature.com

… Following incubation under the indicated conditions, including culturing on FN or HS-5-coated

plates and addition of DMSO, Syk inhibitor IV BAY 61-3606 (1 μmol/L, Merck Millipore), …

Number of citations: 10

www.ncbi.nlm.nih.gov

… 0, no inhibitor was used; Syki, Syk inhibitor IV Bay 61-3606; PP1, Src inhibitor; BAPTA,

calcium chelator; KN93, calmodulin-dependent kinase inhibitor; AG17, blocks phosphorylation of …

Number of citations: 55

journals.aai.org

… The following cell inhibitors were used: PP2, Syk inhibitor IV–BAY 61-3606 (both from

Calbiochem, Merck, Darmstadt, Germany), and piceatannol (Sigma-Aldrich). …

Number of citations: 44

journals.aai.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

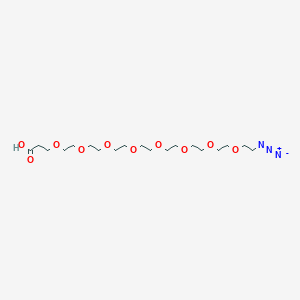

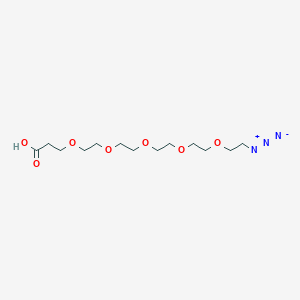

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)